molecular formula C23H21ClN4O2 B2850350 N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260923-40-7

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2850350
CAS No.: 1260923-40-7
M. Wt: 420.9
InChI Key: XXAXSJGFATZILP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyrrole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the oxadiazole and pyrrole rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

1. Synthetic Routes and Chemical Analysis : The synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide involves a novel five-step process, starting from 4-chlorobenzoic acid and leading to compounds with significant α-glucosidase inhibitory potential. The structural determination of these compounds was achieved through various spectroscopic analyses, indicating the possibility of these compounds being promising drug leads due to their synthesized library from common raw materials (Iftikhar et al., 2019).

2. Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. The study showcases the effect of hydrogen bonding on self-assembly processes, demonstrating the chemical versatility and application potential of such compounds (Chkirate et al., 2019).

Biological Activities and Potential Drug Leads

1. Antimicrobial and Anticancer Properties : Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their moderate inhibitors' potential against bacterial strains, showcasing the role of these compounds in developing new antimicrobial agents. The study highlights the structure-activity relationship, contributing to the field of drug discovery and development (Iqbal et al., 2017).

2. Enzyme Inhibition and Molecular Docking : Various synthesized derivatives have been evaluated for their biological activities, including enzyme inhibition, demonstrating potential as bioactive molecules. Molecular docking studies help in understanding the binding interactions, further illuminating the compounds' therapeutic potential. For instance, the study on novel 1, 2, 4-oxadiazoles as potent and selective histamine H3 receptor antagonists highlights the compounds' centrality in developing targeted therapies (Clitherow et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body .

Future Directions

The future research directions for this compound could include further studies to determine its properties and potential uses. This could involve in-depth studies of its synthesis, structure, reactivity, and biological activity .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-16-4-8-18(9-5-16)22-26-23(30-27-22)20-3-2-14-28(20)15-21(29)25-13-12-17-6-10-19(24)11-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXSJGFATZILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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